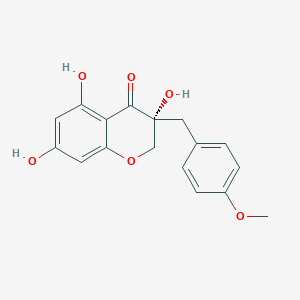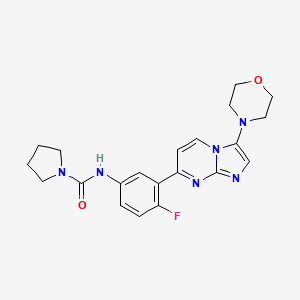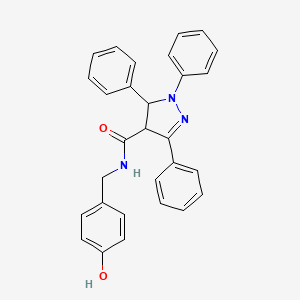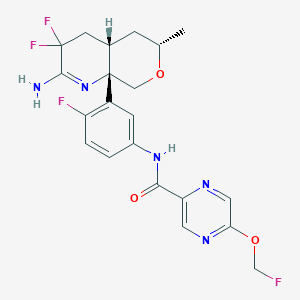
trans Ned-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Ned-19 is a potent and selective inhibitor of nicotinic acid adenine dinucleotide phosphate (NAADP) receptors. It is known for its ability to block NAADP-mediated calcium release in various cell types, including mammalian cells and sea urchin eggs . This compound is widely used in research to study the role of NAADP in cellular signaling and calcium homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ned-19 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods: Industrial production of trans-Ned-19 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: trans-Ned-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
trans-Ned-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study NAADP-mediated calcium signaling pathways.
Biology: Investigates the role of NAADP in cellular processes such as autophagy, apoptosis, and cell proliferation.
Medicine: Explores potential therapeutic applications in diseases related to calcium signaling dysregulation, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting calcium signaling pathways
Mechanism of Action
trans-Ned-19 exerts its effects by selectively binding to NAADP receptors, thereby inhibiting NAADP-mediated calcium release. This inhibition disrupts calcium signaling pathways, leading to altered cellular functions. The compound acts as a noncompetitive antagonist, meaning it binds to a different site than the natural ligand, preventing the receptor from being activated .
Comparison with Similar Compounds
cis-Ned-19: Another isomer of Ned-19, but with lower potency compared to trans-Ned-19.
Ned-K: A derivative of Ned-19 with modifications to the piperazine moiety.
NAADP analogs: Compounds that mimic the structure of NAADP and interact with its receptors
Uniqueness: trans-Ned-19 is unique due to its high selectivity and potency as an NAADP receptor antagonist. Its ability to inhibit NAADP-mediated calcium release at nanomolar concentrations makes it a valuable tool in research. Additionally, its fluorescent properties allow for visualization of NAADP receptors in intact cells, providing insights into the spatial and temporal dynamics of calcium signaling .
Properties
Molecular Formula |
C30H31FN4O3 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(1R,3R)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m1/s1 |
InChI Key |
FUHCEERDBRGPQZ-LEAFIULHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)





![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)


![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
